Famoxadone

Descripción general

Descripción

Famoxadone es un fungicida utilizado para proteger productos agrícolas contra diversas enfermedades fúngicas en hortalizas de fruto, tomates, patatas, cucurbitáceas, lechuga y uvas . Es conocido por su estructura química única y su modo de acción, que lo diferencia de otros fungicidas.

Aplicaciones Científicas De Investigación

Famoxadone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se estudia por su estructura química única y su reactividad, lo que proporciona información sobre el diseño de nuevos fungicidas.

Medicina: Aunque se utiliza principalmente en la agricultura, el mecanismo de acción de this compound es de interés en la investigación médica para desarrollar nuevos tratamientos antifúngicos.

Mecanismo De Acción

Famoxadone ejerce sus efectos inhibiendo la cadena respiratoria mitocondrial en el Complejo III de las células fúngicas. Esta inhibición conduce a una disminución de la producción de ATP, lo que finalmente provoca la muerte de la célula fúngica . Los objetivos moleculares involucrados incluyen el citocromo b y otros componentes de la cadena respiratoria mitocondrial .

Análisis Bioquímico

Biochemical Properties

Famoxadone plays a crucial role in biochemical reactions by inhibiting the mitochondrial respiratory chain at complex III. This inhibition leads to a decrease in ATP production, which is essential for the energy metabolism of fungal cells . This compound interacts with several biomolecules, including cytochrome b-c1 complex subunits and cytochrome c1, heme protein . These interactions disrupt the electron transport chain, ultimately leading to the death of the fungal cells.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the mitochondrial respiratory chain, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to be highly toxic to fish and aquatic invertebrates and moderately toxic to other aquatic organisms, earthworms, and honeybees . It is also considered a neurotoxicant and a known eye and skin irritant .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the cytochrome b-c1 complex subunits and cytochrome c1, heme protein . By inhibiting the mitochondrial respiratory chain at complex III, this compound disrupts the electron transport chain, leading to decreased ATP production . This inhibition results in the death of fungal cells due to energy depletion.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown distinct temporal effects. The degradation of this compound in cucurbits and soil has been studied, with half-life values ranging from 5.4 to 14.1 days . This compound is easily degraded and does not show stereoselective degradation in cucurbits and soil . Long-term effects on cellular function include its neurotoxicant properties and its ability to bioaccumulate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies, this compound has shown high acute toxicity to Eisenia foetida, with the R-(-)-famoxadone enantiomer presenting 167 times greater toxicity than the S-(+)-famoxadone enantiomer . High doses of this compound have been associated with neurotoxic effects and eye and skin irritation .

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation of the parent molecule to mono- and di-hydroxylated derivatives . These metabolites are primarily recovered from the faeces, while metabolites resulting from the cleavage of the oxazolidinedione ring moiety are recovered from the urine . This compound has low acute toxicity when administered by oral, dermal, and inhalation routes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive and aquaporin-dependent transport pathways . It mainly accumulates in the roots of tomato plants with limited translocation capacity to the upper parts . This compound’s low aqueous solubility and volatility contribute to its transport and distribution characteristics .

Subcellular Localization

The subcellular localization of this compound in tomato plants has been studied, showing that it mainly accumulates in the roots . The compound’s activity and function are influenced by its localization within the cells. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, affecting its overall efficacy .

Métodos De Preparación

Famoxadone se sintetiza a través de una serie de reacciones químicas que implican la formación de un anillo de oxazolidina-diona. La ruta sintética típicamente involucra la reacción de fenilamina con un compuesto fenoxifenilo en condiciones controladas para formar el producto deseado . Los métodos de producción industrial a menudo utilizan cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad de this compound .

Análisis De Reacciones Químicas

Famoxadone experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden alterar la estructura química de this compound, afectando sus propiedades fungicidas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Famoxadone es único debido a su estructura de oxazolidina-diona, que lo distingue de otros fungicidas como las estrobilurinas. Compuestos similares incluyen:

Azoxystrobin: Otro fungicida que se dirige a la cadena respiratoria mitocondrial pero con una estructura química diferente.

Cymoxanil: A menudo se utiliza en combinación con this compound para mejorar la actividad fungicida.

La estructura química y el modo de acción distintos de this compound lo convierten en una herramienta valiosa en el manejo de plagas agrícolas.

Actividad Biológica

Famoxadone is a fungicide belonging to the class of oxazolidinediones, primarily used in agricultural settings to control various fungal diseases in crops. Its unique mode of action involves the inhibition of mitochondrial respiration in fungi, which ultimately leads to cell death. Understanding the biological activity of this compound is crucial for assessing its efficacy, safety, and environmental impact.

This compound exerts its antifungal effects by inhibiting the enzyme complex III in the mitochondrial respiratory chain. This inhibition disrupts ATP production in fungal cells, leading to energy depletion and subsequent cell death. The compound has shown effectiveness against a range of fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.

| Mechanism | Description |

|---|---|

| Target Enzyme | Complex III of the mitochondrial respiratory chain |

| Effect | Inhibition of ATP production leading to cell death |

| Pathogens Affected | Botrytis cinerea, Sclerotinia sclerotiorum, etc. |

Acute and Subchronic Toxicity

Research indicates that this compound has low acute toxicity across various exposure routes (oral, dermal, inhalation). In subchronic studies, mild hepatotoxicity and regenerative hemolytic anemia were observed in rodents at high doses. The NOAEL (No Observed Adverse Effect Level) for chronic toxicity was established at 50 ppm in mice and 7 mg/kg bw/d in rats, indicating a relatively safe profile at recommended usage levels.

Table 2: Summary of Toxicological Findings

| Study Type | Species | Key Findings | NOAEL |

|---|---|---|---|

| Acute Toxicity | Rats | Low toxicity across all routes | - |

| Subchronic Feeding | Mice | Hepatotoxicity, hemolytic anemia | 50 ppm |

| Chronic Feeding | Rats | No carcinogenic effects observed | 7 mg/kg bw/d |

Genotoxicity Studies

Genotoxic potential was assessed through a variety of in vitro and in vivo tests. This compound tested negative for mutagenicity in several assays, including the Ames test and micronucleus assays. However, weak clastogenic effects were noted in some studies involving human lymphocytes.

Table 3: Genotoxicity Assessment

| Test Type | Result |

|---|---|

| Ames Test | Negative |

| Chromosome Aberration | Weak positive |

| Micronucleus Assay | Negative |

Environmental Impact

This compound's low water solubility (59 μg/L at pH 7) limits its environmental mobility, reducing potential risks to aquatic organisms. Studies have shown that it has a low acute toxicity profile for bees and other beneficial insects when applied at recommended doses.

Table 4: Environmental Toxicity Data

| Organism | Endpoint | Result |

|---|---|---|

| Honey Bees | Acute Oral Toxicity | No significant mortality at 1 μg/L |

| Aquatic Larvae | Mortality | NOAEC = 0.085 μg/L |

Case Studies

- Efficacy Against Botrytis cinerea : A field study demonstrated that this compound effectively reduced the incidence of gray mold in strawberries by over 80% when applied during critical growth stages.

- Hepatotoxicity Observations : In a long-term study involving dogs, ocular lesions were noted at high doses (9 mg/kg bw/d), prompting further investigation into the compound's safety margins for non-target species.

Propiedades

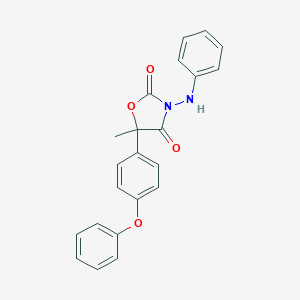

IUPAC Name |

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCSBWNGDMYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034588 | |

| Record name | Famoxadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale cream-colored solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Famoxadone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C) | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 22 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.80X10-9 mm Hg at 20 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1. | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale cream powder | |

CAS No. |

131807-57-3 | |

| Record name | Famoxadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131807-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famoxadone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131807573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famoxadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMOXADONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C07OR6II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140.3-141.8 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.